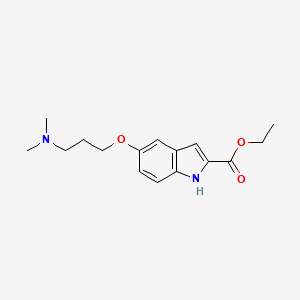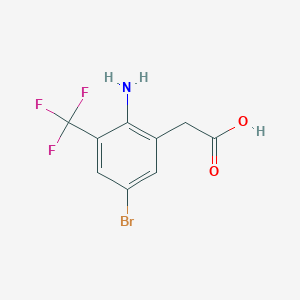
4-(1-(2-Chloro-3-fluorophenyl)cyclohexyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-(2-Chloro-3-fluorophenyl)cyclohexyl)phenol is an organic compound with the molecular formula C18H18ClFO. It is a phenolic compound characterized by the presence of a cyclohexyl group substituted with a 2-chloro-3-fluorophenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(2-Chloro-3-fluorophenyl)cyclohexyl)phenol typically involves the following steps:
Formation of the Cyclohexyl Intermediate: The cyclohexyl group is introduced through a cyclohexylation reaction, often using cyclohexyl bromide and a suitable base.
Substitution with 2-Chloro-3-fluorophenyl Group: The 2-chloro-3-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Phenol Formation:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
4-(1-(2-Chloro-3-fluorophenyl)cyclohexyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the cyclohexyl group, to form reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Reduced cyclohexyl derivatives.
Substitution: Various substituted aromatic compounds depending on the specific reagents used.
Aplicaciones Científicas De Investigación
4-(1-(2-Chloro-3-fluorophenyl)cyclohexyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 4-(1-(2-Chloro-3-fluorophenyl)cyclohexyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the cyclohexyl and 2-chloro-3-fluorophenyl groups contribute to its hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1-(2-Chlorophenyl)cyclohexyl)phenol
- 4-(1-(3-Fluorophenyl)cyclohexyl)phenol
- 4-(1-(2-Bromophenyl)cyclohexyl)phenol
Uniqueness
4-(1-(2-Chloro-3-fluorophenyl)cyclohexyl)phenol is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C18H18ClFO |
|---|---|
Peso molecular |
304.8 g/mol |
Nombre IUPAC |
4-[1-(2-chloro-3-fluorophenyl)cyclohexyl]phenol |
InChI |
InChI=1S/C18H18ClFO/c19-17-15(5-4-6-16(17)20)18(11-2-1-3-12-18)13-7-9-14(21)10-8-13/h4-10,21H,1-3,11-12H2 |
Clave InChI |
IVWVISWKVLBXGA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C2=CC=C(C=C2)O)C3=C(C(=CC=C3)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12961423.png)





![7-Chloro-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B12961460.png)






